BM30

Mechanism of Action Enzyme Kinetics NTMT1/2 Inhibition

BM30 is a selective peptidomimetic inhibitor targeting N-terminal methyltransferase 1 and 2 (NTMT1/2) with a CAS number of 2606862-05-7 and molecular weight of 532.64. Its molecular formula is C25H40N8O5, and it features the sequence {4-Hydroxyphenylacetyl}-Pro-Lys-Arg-NH2.

Molecular Formula C25H40N8O5
Molecular Weight 532.6 g/mol
Cat. No. B15569682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM30
Molecular FormulaC25H40N8O5
Molecular Weight532.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H40N8O5/c26-12-2-1-5-19(23(37)31-18(22(27)36)6-3-13-30-25(28)29)32-24(38)20-7-4-14-33(20)21(35)15-16-8-10-17(34)11-9-16/h8-11,18-20,34H,1-7,12-15,26H2,(H2,27,36)(H,31,37)(H,32,38)(H4,28,29,30)/t18-,19-,20-/m0/s1
InChIKeyOTJOBCMTWIFWOC-UFYCRDLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BM30: First Potent Peptidomimetic Inhibitor for NTMT1/2


BM30 is a selective peptidomimetic inhibitor targeting N-terminal methyltransferase 1 and 2 (NTMT1/2) with a CAS number of 2606862-05-7 and molecular weight of 532.64 [1]. Its molecular formula is C25H40N8O5, and it features the sequence {4-Hydroxyphenylacetyl}-Pro-Lys-Arg-NH2 . BM30 represents the first potent peptidomimetic inhibitor developed for NTMT1/2, offering a foundational tool compound for epigenetic research targeting protein N-terminal methylation pathways [1].

Why Generic Substitution Fails for BM30


In the class of NTMT1/2 inhibitors, the mechanistic profile, selectivity fingerprint, and potency vary significantly among compounds, precluding simple interchangeability. BM30 functions as a competitive inhibitor of the peptide substrate but is noncompetitive to the cofactor S-adenosylmethionine (SAM), a distinct binding modality not shared by all NTMT1/2 inhibitors [1]. Additionally, its selectivity profile—over 100-fold against a panel of 41 methyltransferases—is compound-specific and cannot be assumed for analogs [1]. Substituting BM30 with another NTMT1/2 inhibitor without verifying these parameters could compromise experimental reproducibility and data interpretation.

Quantitative Differentiation of BM30 from Key Comparators


Mechanism of Action: Competitive vs. Peptide Substrate, Noncompetitive vs. SAM

BM30's inhibition mechanism is uniquely defined as competitive with respect to the peptide substrate and noncompetitive with respect to the cofactor S-adenosylmethionine (SAM) [1]. This specific kinetic profile, which contrasts with other inhibitors like the substrate-competitive venglustat (IC50 = 0.5 μM) [2] and the bisubstrate inhibitor DC541 (IC50 = 0.34 μM) [3], is critical for experimental design. The dual kinetic nature of BM30 dictates that its inhibitory potency is sensitive to changes in substrate concentration but not cofactor concentration, a nuance essential for accurate interpretation of biochemical and cellular assay results.

Mechanism of Action Enzyme Kinetics NTMT1/2 Inhibition

Selectivity Profile: >100-Fold over 41 Methyltransferases

BM30 demonstrates over 100-fold selectivity for NTMT1/2 against a panel of 41 other methyltransferases [1]. This level of selectivity is a critical differentiator from other inhibitors. For instance, the first-generation compound venglustat, while showing some NTMT1 inhibition, is also a known allosteric inhibitor of ceramide glycosyltransferase (GCS), limiting its utility as a specific chemical probe for NTMT1 [2]. In contrast, BM30's high selectivity profile is essential for minimizing off-target effects in complex biological systems, making it a more precise tool for dissecting NTMT1/2-specific biology.

Selectivity Methyltransferase Panel Off-Target Effects

Biochemical Potency: IC50 of 0.89 μM for NTMT1

BM30 exhibits an IC50 of 0.89 ± 0.10 μM against purified NTMT1 in biochemical assays [1]. This potency is moderate compared to more optimized inhibitors like DC432 (IC50 = 0.054 μM) [2] and DC541 (IC50 = 0.34 ± 0.02 μM) [3]. However, this potency must be understood in context. BM30 was the first potent peptidomimetic inhibitor developed, and its potency is sufficient for many in vitro and biophysical applications. For cellular studies requiring high potency, its cell-permeable analog DC432 is recommended [1].

Potency IC50 NTMT1 Inhibition

Structural Characterization: Co-crystal Structure with NTMT1 (PDB: 6WH8)

The co-crystal structure of BM30 bound to NTMT1 has been solved and deposited in the Protein Data Bank under accession code 6WH8 [1]. This structural information provides atomic-level details of the binding interaction, a critical resource for structure-based drug design and the rational optimization of inhibitors. In contrast, structural data for other key comparators like DC432 and venglustat bound to NTMT1 are not publicly available, limiting their utility for SAR studies. The availability of the BM30-NTMT1 co-crystal structure enables researchers to visualize and computationally model interactions, accelerating the development of more potent and selective inhibitors.

Structural Biology Co-crystal Structure Binding Mode

Optimized Research and Industrial Applications for BM30


In Vitro Biochemical Assays for NTMT1/2 Activity

BM30 is the optimal choice for establishing baseline NTMT1/2 inhibition in biochemical assays, such as those measuring methyltransferase activity with purified enzymes. Its well-characterized IC50 of 0.89 ± 0.10 μM provides a reliable benchmark for comparing novel inhibitors. The defined competitive/noncompetitive mechanism against peptide substrate and SAM cofactor, respectively, enables precise experimental design and data interpretation [1].

Structure-Based Drug Design and SAR Studies

The publicly available co-crystal structure of BM30 bound to NTMT1 (PDB: 6WH8) makes it an indispensable tool for structure-based drug design. Researchers can use this structure to guide the rational optimization of new inhibitors, exploring chemical modifications that could improve potency, selectivity, or pharmacokinetic properties [1]. This structural information is not available for other leading inhibitors.

High-Throughput Screening (HTS) and Counter-Screening Assays

BM30's demonstrated >100-fold selectivity over a panel of 41 methyltransferases makes it an ideal positive control in HTS campaigns aimed at identifying novel, selective NTMT1/2 inhibitors. It can also serve as a counter-screen tool to assess the off-target liability of other compounds against NTMT1/2, ensuring the specificity of hits identified in broader methyltransferase screens [1].

Epigenetics Research in Cancer and Aging Models

Given the implication of NTMT1 in cell mitosis, DNA damage repair, and various cancers, BM30 serves as a foundational tool compound for investigating these pathways. While its potency limits its direct use in complex cellular models, it is essential for initial target validation and for developing more potent analogs like DC432 and DC541 [1].

Technical Documentation Hub

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